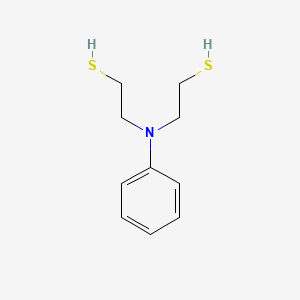
2,2'-(Phenylazanediyl)di(ethane-1-thiol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Phenylazanediyl)di(ethane-1-thiol) is a chemical compound known for its unique structure and properties. It contains two thiol groups (-SH) and a phenyl group connected via an azanediyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-(Phenylazanediyl)di(ethane-1-thiol) can be synthesized through a multi-step process involving the reaction of 2-chloroethyl phenyl sulfide with sodium hydrosulfide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Phenylazanediyl)di(ethane-1-thiol) involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Phenylazanediyl)di(ethane-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiolates
Substitution: Brominated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2,2’-(Phenylazanediyl)di(ethane-1-thiol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox processes and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2,2’-(Phenylazanediyl)di(ethane-1-thiol) involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions are crucial in biological systems, where thiol-disulfide exchange reactions regulate protein function and cellular redox homeostasis. The phenyl group also contributes to the compound’s reactivity by undergoing electrophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane-1,2-dithiol: Similar in structure but lacks the phenyl group.
1,2-Benzenedithiol: Contains a benzene ring instead of a phenyl group connected via an azanediyl linkage.
Thiophenol: Contains a thiol group directly attached to a phenyl ring.
Uniqueness
2,2’-(Phenylazanediyl)di(ethane-1-thiol) is unique due to its combination of thiol groups and a phenyl group connected via an azanediyl linkage. This structure imparts distinct reactivity and properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
35225-26-4 |
|---|---|
Molekularformel |
C10H15NS2 |
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
2-[N-(2-sulfanylethyl)anilino]ethanethiol |
InChI |
InChI=1S/C10H15NS2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
InChI-Schlüssel |
YOSZXFRVGMUFCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCS)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


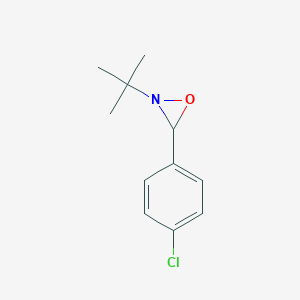
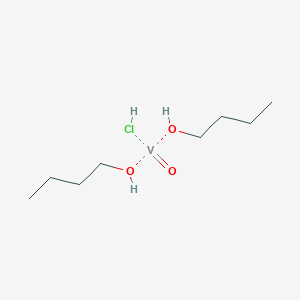
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
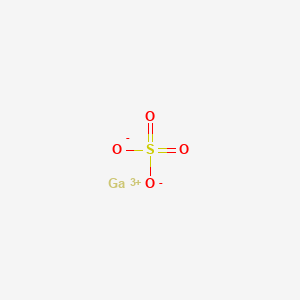
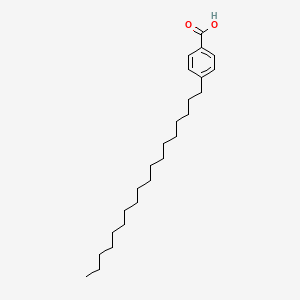
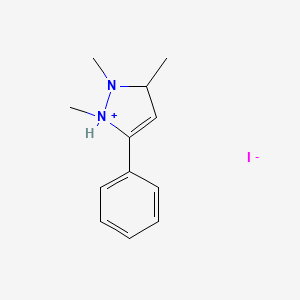
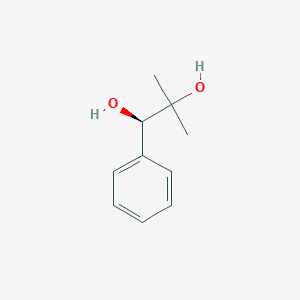
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

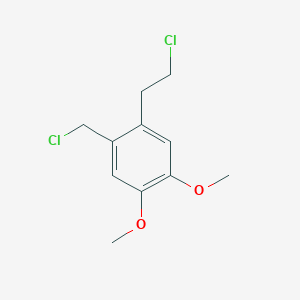

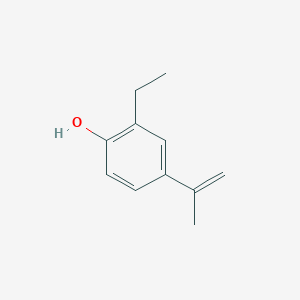
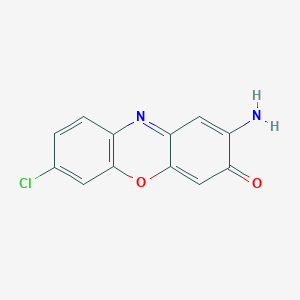
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
